Methyl 4-chloro-5,5-dimethoxy-3,3-dimethylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-5,5-dimethoxy-3,3-dimethylpentanoate is an organic compound with the molecular formula C10H19ClO4 It is a derivative of pentanoic acid and features a chloro group, two methoxy groups, and two dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-5,5-dimethoxy-3,3-dimethylpentanoate typically involves the esterification of 4-chloro-5,5-dimethoxy-3,3-dimethylpentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5,5-dimethoxy-3,3-dimethylpentanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the chloro group.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 4-chloro-5,5-dimethoxy-3,3-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-5,5-dimethoxy-3,3-dimethylpentanoate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-3,3-dimethylpentanoate: Lacks the methoxy groups, leading to different reactivity and applications.
Methyl 5,5-dimethoxy-3,3-dimethylpentanoate:
Methyl 4-chloro-5-methoxy-3,3-dimethylpentanoate: Contains only one methoxy group, resulting in different properties.
Uniqueness
Methyl 4-chloro-5,5-dimethoxy-3,3-dimethylpentanoate is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
79749-60-3 |
---|---|
Molecular Formula |
C10H19ClO4 |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
methyl 4-chloro-5,5-dimethoxy-3,3-dimethylpentanoate |
InChI |
InChI=1S/C10H19ClO4/c1-10(2,6-7(12)13-3)8(11)9(14-4)15-5/h8-9H,6H2,1-5H3 |
InChI Key |
PQPQTSRPIRILSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)OC)C(C(OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.